Enantiomer-Specific Stereochemistry Defines Biological Activity in Cyclopropanamine LSD1 Inhibitors
In direct head-to-head enzyme assays with optically pure lysine-phenylcyclopropylamine conjugates, the (1S,2R)-configured NCD41 was approximately four times more potent as an LSD1 inactivator than its (1R,2S)-enantiomer [1]. This demonstrates that the (1S,2R) stereochemistry can be the more active configuration for LSD1 inhibition in specific molecular contexts. Procuring the defined (1S,2R)-enantiomer rather than a racemate or the opposite enantiomer is essential for maximizing target engagement when this configuration is required.
| Evidence Dimension | LSD1 inhibitory potency (relative) |
|---|---|
| Target Compound Data | (1S,2R)-NCD41: 4-fold more potent than (1R,2S)-NCD41 |
| Comparator Or Baseline | (1R,2S)-NCD41 (opposite enantiomer of the same lysine-PCPA conjugate) |
| Quantified Difference | Approximately 4-fold greater potency for the (1S,2R) isomer |
| Conditions | Recombinant LSD1 enzyme assay; optically pure compounds evaluated side-by-side |
Why This Matters
The (1S,2R) stereochemistry is not interchangeable with (1R,2S) for LSD1-targeting applications; selecting the correct enantiomer directly impacts enzyme inhibition potency.
- [1] Itoh Y, Ogasawara D, Ota Y, Mizukami T, Suzuki T. Synthesis, LSD1 inhibitory activity, and LSD1 binding model of optically pure lysine-PCPA conjugates. Bioorg Med Chem Lett. 2014;24(12):2697-2701. View Source
